molecular formula C10H15NO B1595932 2-(2-Isopropoxyethyl)pyridine CAS No. 70715-19-4

2-(2-Isopropoxyethyl)pyridine

Cat. No.: B1595932
CAS No.: 70715-19-4
M. Wt: 165.23 g/mol
InChI Key: PFQFWWAQORECNJ-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyethyl)pyridine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a pyridine derivative, characterized by the presence of an isopropoxyethyl group attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(2-Isopropoxyethyl)pyridine typically involves the reaction of pyridine with 2-bromoethyl isopropyl ether under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Isopropoxyethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the isopropoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of halogenated derivatives.

Scientific Research Applications

2-(2-Isopropoxyethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the isopropoxyethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

2-(2-Isopropoxyethyl)pyridine can be compared with other pyridine derivatives, such as 2-(2-methoxyethyl)pyridine and 2-(2-ethoxyethyl)pyridine. These compounds share similar structural features but differ in the nature of the alkoxyethyl group. The isopropoxyethyl group in this compound provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets .

Similar Compounds

  • 2-(2-Methoxyethyl)pyridine
  • 2-(2-Ethoxyethyl)pyridine
  • 2-(2-Butoxyethyl)pyridine

These compounds can be used as references to understand the unique properties and applications of this compound .

Properties

IUPAC Name

2-(2-propan-2-yloxyethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h3-5,7,9H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQFWWAQORECNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072140
Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70715-19-4
Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70715-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(1-methylethoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-[2-(1-methylethoxy)ethyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-isopropoxyethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.998
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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